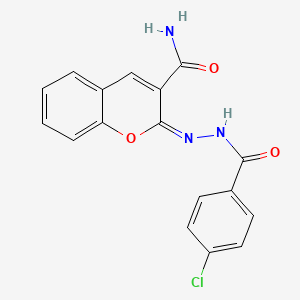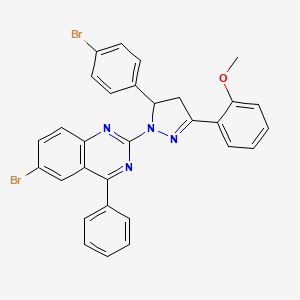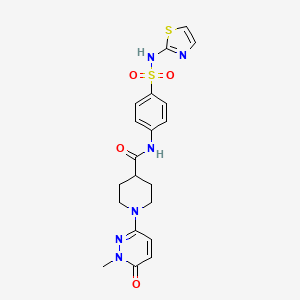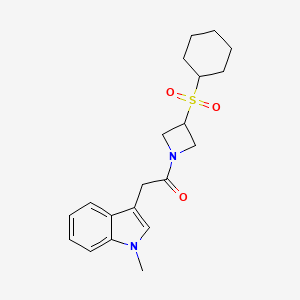![molecular formula C17H15FN2O2 B2357603 1-Benzyl-3-[(4-fluorophényl)amino]pyrrolidine-2,5-dione CAS No. 306275-89-8](/img/structure/B2357603.png)
1-Benzyl-3-[(4-fluorophényl)amino]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” is a chemical compound with the linear formula C17H15FN2O2 . It has a molecular weight of 298.32 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” and similar compounds often involve the functionalization of the pyrrolidine ring . The design of new molecules often starts by studying the binding conformation of similar compounds, which can guide the synthesis of new compounds with different biological profiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” include a molecular weight of 298.32 and a linear formula of C17H15FN2O2 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the retrieved papers.Applications De Recherche Scientifique
- Les chercheurs ont exploré le potentiel anticancéreux de ce composé. Par exemple, Dobrova et al. ont synthétisé des complexes métalliques d'hybrides de pyrrolidine thiosemicarbazone et évalué leur activité anticancéreuse in vitro contre diverses lignées de cellules cancéreuses, notamment le cancer du poumon (A549), le carcinome ovarien (CH1) et le cancer colorectal (SW480) . L'étude de son mécanisme d'action pourrait fournir des informations précieuses.
- La conception de nouvelles molécules commence souvent par l'étude des composés existants. Dans ce contexte, la 1-Benzyl-3-[(4-fluorophényl)amino]pyrrolidine-2,5-dione a montré une excellente puissance envers RORγt, un récepteur nucléaire impliqué dans la régulation immunitaire . Des recherches supplémentaires pourraient explorer son potentiel en tant qu'agent immunomodulateur.
- Bien que ce composé présente une activité prometteuse contre RORγt, il interagit également avec le récepteur X du pregnane (PXR), qui joue un rôle dans la détoxification et l'élimination des substances étrangères de l'organisme . Comprendre cette double interaction est crucial pour le développement de médicaments.
- Sigma-Aldrich fournit ce composé aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques rares et uniques . Sa rareté la rend intrigante pour des recherches supplémentaires.
Propriétés anticancéreuses
Modulation de RORγt
Interaction avec PXR
Collection de produits chimiques rares et uniques
Orientations Futures
The future directions in the research of “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” and similar compounds involve the design and synthesis of new pyrrolidine compounds with different biological profiles . This includes exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the studied compounds .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives and pyrrolidine-based molecules, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular functions . For instance, some pyrrolidine derivatives are known to exhibit diverse enzyme inhibitory effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It’s worth noting that the physicochemical parameters of similar compounds, such as pyrrolidine derivatives, have been found to influence their bioavailability .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compounds .
Propriétés
IUPAC Name |
1-benzyl-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-6-8-14(9-7-13)19-15-10-16(21)20(17(15)22)11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPWHNNGZRRZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)


![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)



![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2357533.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2357542.png)
![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)